REACTION_CXSMILES
|
Cl.C(OCC)C.Cl.[C:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]1[N:21]2[CH:22]=[N:23][CH:24]=[C:20]2[CH:19]=[CH:18][CH:17]=1)([OH:10])=[O:9]>C(#N)C>[C:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]1[N:21]2[CH:22]=[N:23][CH:24]=[C:20]2[CH:19]=[CH:18][CH:17]=1)([OH:10])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
5-(5-carboxypentyl)imidazo[1,5-a]pyridine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(=O)(O)CCCCCC1=CC=CC=2N1C=NC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCC1=CC=CC=2N1C=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |